1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)- 1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-
Brand Name: Vulcanchem
CAS No.: 4879-98-5
VCID: VC3834083
InChI: InChI=1S/C14H36N6/c15-5-1-9-19(10-2-6-16)13-14-20(11-3-7-17)12-4-8-18/h1-18H2
SMILES: C(CN)CN(CCCN)CCN(CCCN)CCCN
Molecular Formula: C14H36N6
Molecular Weight: 288.48 g/mol

1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-

CAS No.: 4879-98-5

Cat. No.: VC3834083

Molecular Formula: C14H36N6

Molecular Weight: 288.48 g/mol

* For research use only. Not for human or veterinary use.

1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)- - 4879-98-5

Specification

CAS No. 4879-98-5
Molecular Formula C14H36N6
Molecular Weight 288.48 g/mol
IUPAC Name N'-(3-aminopropyl)-N'-[2-[bis(3-aminopropyl)amino]ethyl]propane-1,3-diamine
Standard InChI InChI=1S/C14H36N6/c15-5-1-9-19(10-2-6-16)13-14-20(11-3-7-17)12-4-8-18/h1-18H2
Standard InChI Key PJOLOHMGBICKJH-UHFFFAOYSA-N
SMILES C(CN)CN(CCCN)CCN(CCCN)CCCN
Canonical SMILES C(CN)CN(CCCN)CCN(CCCN)CCCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of this compound, N'-(3-aminopropyl)-N'-[2-[bis(3-aminopropyl)amino]ethyl]propane-1,3-diamine, reflects its branched topology. The core structure consists of a 1,3-propanediamine backbone (NH₂-CH₂-CH₂-CH₂-NH₂) linked to two 3-aminopropyl groups via an ethanediyl (-CH₂-CH₂-) bridge. This configuration results in six primary amine groups, making it a highly functionalized polyamine.

The SMILES notation (C(CN)CN(CCCN)CCN(CCCN)CCCN) and InChIKey (PJOLOHMGBICKJH-UHFFFAOYSA-N) further clarify the spatial arrangement of atoms. Such structural complexity enhances its ability to act as a multidentate ligand or crosslinking agent.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₃₆N₆
Molecular Weight288.48 g/mol
CAS Number4879-98-5
IUPAC NameN'-(3-aminopropyl)-N'-[2-[bis(3-aminopropyl)amino]ethyl]propane-1,3-diamine
DensityNot reported
Melting/Boiling PointsNot reported

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous polyamines exhibit characteristic peaks for N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1100–1250 cm⁻¹) . Computational models predict a high degree of conformational flexibility due to the ethanediyl linker, enabling adaptive binding in coordination complexes .

Synthesis and Preparation

Established Synthetic Routes

  • Alkylation of Amines: Reacting primary amines with alkyl halides or epoxides.

  • Reductive Amination: Converting nitriles or imines to amines using catalysts like Raney-Ni .

  • Condensation Reactions: Linking amine-terminated monomers with bifunctional crosslinkers.

A patent describing the synthesis of N,N-dimethyl-1,3-propanediamine (a structural analog) provides indirect insights. The process involves:

  • Step 1: Reacting acrylonitrile with dimethylamine in a fixed-bed reactor to form dimethylaminopropionitrile .

  • Step 2: Hydrogenating the nitrile intermediate using Raney-Ni under alkaline conditions (3–10 MPa, 40–120°C) to yield the final diamine .

Table 2: Hypothetical Synthesis Conditions for Target Compound

ParameterValueSource
Reactants1,3-Propanediamine, acrylonitrile
CatalystRaney-Ni
Temperature50–100°C
Pressure5–10 MPa
Yield~98% (estimated)

Challenges and Optimization

Key challenges include controlling the degree of branching and avoiding side reactions such as over-alkylation. The use of fixed-bed reactors and alkaline co-catalysts (e.g., NaOH in methanol) improves selectivity by minimizing back-mixing and stabilizing intermediates .

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